
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclohexyl group attached to a hydroxyphenyl ethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexylbenzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cyclohexyl-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3-cyclohexyl-4-hydroxyphenyl)ethanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
科学的研究の応用
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The aromatic ring and cyclohexyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
1-(4-Hydroxyphenyl)ethanone: The hydroxy group is positioned differently on the aromatic ring, affecting its reactivity and interactions.
Uniqueness
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone is unique due to the presence of the cyclohexyl group, which enhances its hydrophobic interactions and potentially increases its biological activity compared to similar compounds.
特性
CAS番号 |
23299-00-5 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
1-(3-cyclohexyl-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-10(15)12-7-8-14(16)13(9-12)11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3 |
InChIキー |
HZCDRZOAMBOWAS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


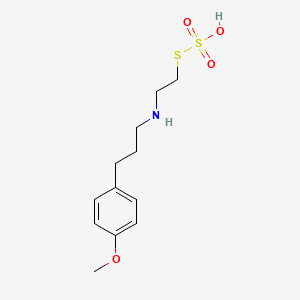
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
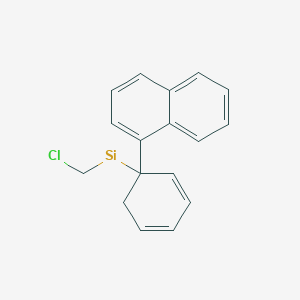

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
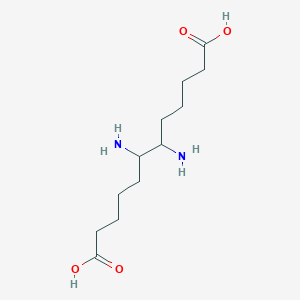
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
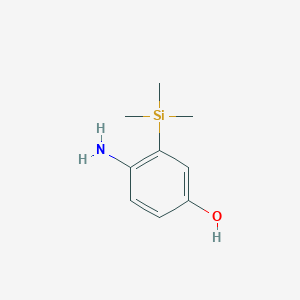
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
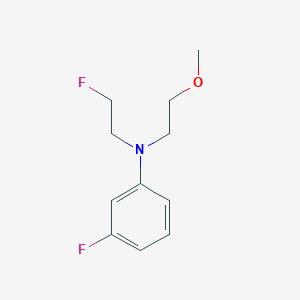
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
